molecular formula C4H8F2N2O2S B12068785 3,3-Difluoropyrrolidine-1-sulfonamide

3,3-Difluoropyrrolidine-1-sulfonamide

Cat. No.: B12068785
M. Wt: 186.18 g/mol
InChI Key: VNFLXVPJTWQHSI-UHFFFAOYSA-N
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Description

3,3-Difluoropyrrolidine-1-sulfonamide is a heterocyclic compound with the molecular formula C4H8F2N2O2S and a molecular weight of 186.18 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring and a sulfonamide group. It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 3,3-Difluoropyrrolidine-1-sulfonamide typically involves the following steps :

    Starting Material: The synthesis begins with commercially available 2,2-dichloro-1,1,1-trifluoroethane.

    Radical Addition: This compound undergoes a radical addition with ethylene to form the corresponding iodide.

    Conversion to Primary Amine: The iodide is then converted to a primary amine.

    Formation of Sulfonamide: The primary amine is heated with sodium hydrosulfide to form 3,3-difluoropyrrolidine-2-thione, which is then converted to the target product, this compound, in high yield.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

3,3-Difluoropyrrolidine-1-sulfonamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Difluoropyrrolidine-1-sulfonamide has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using palladium catalysts.

    Biology: The compound is studied for its potential as an inhibitor of enzymes such as dipeptidyl peptidase-4 and dual leucine zipper kinase.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,3-Difluoropyrrolidine-1-sulfonamide involves its interaction with specific molecular targets and pathways . For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

3,3-Difluoropyrrolidine-1-sulfonamide can be compared with other similar compounds, such as :

    3,3-Difluoropyrrolidine: This compound lacks the sulfonamide group and has different chemical properties and applications.

    3,3-Difluoropyrrolidine-2-thione: This compound is an intermediate in the synthesis of this compound and has distinct reactivity.

    Triazole-substituted prolyl difluoropyrrolidines: These compounds are potential inhibitors of dipeptidyl peptidase-4 and have unique biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C4H8F2N2O2S

Molecular Weight

186.18 g/mol

IUPAC Name

3,3-difluoropyrrolidine-1-sulfonamide

InChI

InChI=1S/C4H8F2N2O2S/c5-4(6)1-2-8(3-4)11(7,9)10/h1-3H2,(H2,7,9,10)

InChI Key

VNFLXVPJTWQHSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)N

Origin of Product

United States

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